REACTION_CXSMILES
|
Cl.[F:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.[C:9]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](F)=[CH:13][CH:12]=1)#[N:10].C1CCN2C(=NCCC2)CC1>[OH-].[Na+]>[F:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:14]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:11]([C:9]#[N:10])=[CH:12][CH:13]=2)[CH2:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC1CNCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C2=CC=CC=C12)F
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the vial was shaken at 110° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Pyridine (2 mL) was added
|
Type
|
WAIT
|
Details
|
the shaking was continued for 2 weeks at 110° C.
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with a stepwise gradient of 0-60% ethyl acetate in n-heptane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1CN(CCC1)C1=CC=C(C2=CC=CC=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |